Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate
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Description
Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
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Biological Activity
Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate, with the CAS number 89876-78-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H13N3O5S2. Its structure features a thieno[2,3-b]pyridine core substituted with a phenylsulfonyl group and an amino carbonyl moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H13N3O5S2 |
Molar Mass | 379.42 g/mol |
CAS Number | 89876-78-8 |
Research indicates that the compound exhibits inhibitory activity against various protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in multiple cellular processes including metabolism and cell differentiation.
Key Mechanisms:
- GSK-3β Inhibition : The compound acts as a competitive inhibitor of GSK-3β with an IC50 value reported in the low nanomolar range (e.g., 8 nM) .
- Cell Signaling Modulation : It influences cellular signaling pathways by modulating kinase activities, which can lead to alterations in cell proliferation and survival .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound in vitro and in vivo.
In Vitro Studies
-
Kinase Inhibition Assays : The compound was screened against a panel of kinases, showing significant inhibition of GSK-3β and other related kinases such as ROCK-1.
Kinase IC50 (nM) GSK-3β 8 ROCK-1 15 - Cell Viability Assays : The compound demonstrated cytotoxic effects on cancer cell lines at concentrations ranging from 10 to 100 µM, indicating potential anti-cancer properties .
In Vivo Studies
In animal models, the compound exhibited favorable pharmacokinetic properties, including good absorption and distribution. It showed efficacy in reducing tumor growth in xenograft models when administered at therapeutic doses.
Case Studies
- Case Study: Cancer Treatment
- Case Study: Neurological Disorders
Properties
IUPAC Name |
methyl 3-(benzenesulfonylcarbamoylamino)thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-24-15(20)13-12(11-8-5-9-17-14(11)25-13)18-16(21)19-26(22,23)10-6-3-2-4-7-10/h2-9H,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDYUVPDXBRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)NC(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.